N-Benzhydryl-N'-(2-pyridylcarbonyl)urea
Overview
Description
N-Benzhydryl-N’-(2-pyridylcarbonyl)urea is an organic compound that belongs to the class of benzhydryl compounds These compounds are characterized by the presence of a benzhydryl group, which consists of two benzene rings connected by a single methane group The compound also contains a pyridylcarbonyl group, which is derived from pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzhydryl-N’-(2-pyridylcarbonyl)urea typically involves the reaction of benzhydrylamine with pyridine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of N-Benzhydryl-N’-(2-pyridylcarbonyl)urea follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzhydryl-N’-(2-pyridylcarbonyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or pyridylcarbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones or pyridylcarbonyl derivatives, while reduction can produce benzhydryl alcohols or amines.
Scientific Research Applications
N-Benzhydryl-N’-(2-pyridylcarbonyl)urea has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases. It may act as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-Benzhydryl-N’-(2-pyridylcarbonyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-Benzhydrylbenzamide: Structurally similar but lacks the pyridylcarbonyl group. It has different chemical properties and applications.
N-Benzhydryl-N’-(2-pyridyl)urea: Similar structure but without the carbonyl group. It may exhibit different reactivity and biological activities.
N-Benzhydryl-N’-(2-pyridylcarbonyl)thiourea: Contains a sulfur atom instead of oxygen in the urea group. It has distinct chemical and biological properties.
Uniqueness
N-Benzhydryl-N’-(2-pyridylcarbonyl)urea is unique due to the presence of both benzhydryl and pyridylcarbonyl groups. This combination imparts specific chemical reactivity and potential applications that are not observed in similar compounds. Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
N-(benzhydrylcarbamoyl)pyridine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(17-13-7-8-14-21-17)23-20(25)22-18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,18H,(H2,22,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRFFFIIBURSEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937951 | |
Record name | N-{[(Diphenylmethyl)imino](hydroxy)methyl}pyridine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171258-70-1 | |
Record name | 2-Pyridinecarboxamide, N-(((diphenylmethyl)amino)carbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171258701 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{[(Diphenylmethyl)imino](hydroxy)methyl}pyridine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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